![molecular formula C13H7F3N2O B2925146 3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine CAS No. 338953-50-7](/img/structure/B2925146.png)
3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine
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Overview
Description
“3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . This forms a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran .Molecular Structure Analysis
The molecular structure of “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is characterized by the presence of a phenyl group at C-3 of the pyrazole . The presence of the trifluoromethyl group and the pyridine moiety contribute to its unique physicochemical properties .Scientific Research Applications
Synthesis and Cytotoxic Activity
A study by Kurumurthy et al. (2014) describes the synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines, with several compounds demonstrating promising activity (Kurumurthy et al., 2014).
Anticancer Agents
Another study by Chavva et al. (2013) reported the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were screened for anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer cells. The compounds 5i and 6e showed significant bioactivity at micro molar concentrations (Chavva et al., 2013).
Optoelectronic and Charge Transfer Properties
Research by Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. These molecules showed potential for use in multifunctional organic semiconductor devices, indicating the significance of this chemical framework in materials science (Irfan et al., 2019).
Photoluminescence and Electroluminescence
Su and Zheng (2018) synthesized four iridium(III) complexes using pyrazole pyridine derivatives as ligands, demonstrating different emissions and high phosphorescence quantum yields. These complexes were used as emitters in organic light-emitting diodes (OLEDs), achieving good device performance and highlighting the application of these derivatives in the development of OLED materials (Su & Zheng, 2018).
Luminescent Materials
Li et al. (2016) described the use of 3-(1H-pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for application in phosphorescent organic light-emitting diodes. The study showcases the versatility of pyridine derivatives in the fabrication of high-efficiency blue, green, and white phosphorescence OLEDs, further underscoring their relevance in advanced materials science (Li et al., 2016).
Mechanism of Action
Future Directions
Trifluoromethylpyridines and their derivatives, including “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine”, are expected to find many novel applications in the future . Their unique physicochemical properties make them an important structural motif in active agrochemical and pharmaceutical ingredients .
properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-11(17-7-9)12(19-18-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKQMHGEHIVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
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